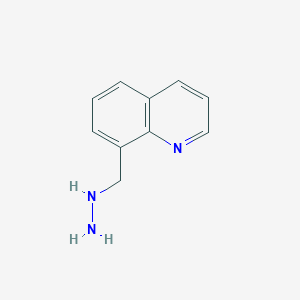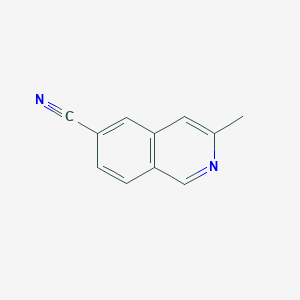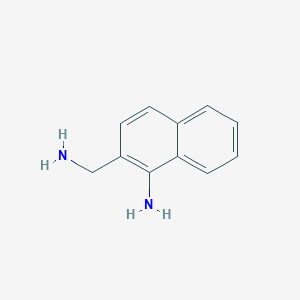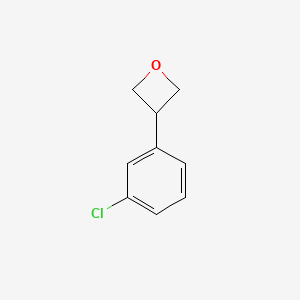
4,6-dimethyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by its indole core structure with methyl groups at positions 4 and 6, and an aldehyde group at position 3. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would be 4,6-dimethylphenylhydrazine and an appropriate aldehyde .
Industrial Production Methods: Industrial production of indole derivatives often involves multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow for the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,6-dimethyl-1H-indole-3-carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products:
Oxidation: 4,6-Dimethyl-1H-indole-3-carboxylic acid.
Reduction: 4,6-Dimethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: This compound and its derivatives are investigated for their potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Indole derivatives are used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The biological activity of 4,6-dimethyl-1H-indole-3-carbaldehyde is primarily due to its ability to interact with various molecular targets. Indole derivatives are known to act as receptor agonists or antagonists, influencing signaling pathways within cells. For example, some indole derivatives can activate the aryl hydrocarbon receptor, leading to the modulation of gene expression and immune responses .
Comparación Con Compuestos Similares
Indole-3-carbaldehyde: Lacks the methyl groups at positions 4 and 6, resulting in different chemical and biological properties.
4-Methyl-1H-indole-3-carbaldehyde: Contains a single methyl group at position 4.
6-Methyl-1H-indole-3-carbaldehyde: Contains a single methyl group at position 6.
Uniqueness: The presence of two methyl groups at positions 4 and 6 in 4,6-dimethyl-1H-indole-3-carbaldehyde enhances its lipophilicity and may influence its interaction with biological targets, potentially leading to unique biological activities compared to its mono-methylated or non-methylated counterparts .
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
4,6-dimethyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H11NO/c1-7-3-8(2)11-9(6-13)5-12-10(11)4-7/h3-6,12H,1-2H3 |
Clave InChI |
NOIHGGOSCVUESP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)NC=C2C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride](/img/structure/B11913528.png)




![(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B11913555.png)








